
O-2050
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide involves multiple steps. The key steps include the formation of the tetrahydrobenzocSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
科学研究应用
Chemical Properties and Mechanism of Action
O-2050 is characterized by its structural modifications that enhance its affinity for cannabinoid receptors. Specifically, it exhibits notable binding affinity for both CB1 and CB2 receptors, which are pivotal in mediating the effects of cannabinoids in the body. The compound has been shown to act as a neutral antagonist at the CB1 receptor, differentiating it from other cannabinoid compounds that may exhibit agonist properties.
Pharmacological Profile
The pharmacological properties of this compound reveal its complex interaction with cannabinoid receptors:
- Binding Affinity : this compound has a value of 2.5 nM for the CB1 receptor, indicating strong binding capability. In comparison, other related compounds exhibit higher values, suggesting that this compound is more effective at lower concentrations.
- Efficacy : In vivo studies indicate that this compound can stimulate activity akin to cannabinoid agonists while also demonstrating antagonist properties in vitro. This duality makes it a valuable tool for exploring cannabinoid pharmacology.
Compound | (nM) | Efficacy (%) |
---|---|---|
This compound | 2.5 ± 0.4 | 69% @ 30 |
O-1991 | 30 ± 13 | 2 |
O-1993 | 70 ± 10 | 86 |
JWH-104 | 909 ± 121 | 137 |
Therapeutic Applications
This compound has been investigated for its potential therapeutic applications, particularly in the context of obesity management and mood regulation:
- Weight Management : Research indicates that this compound can reduce food intake in animal models, similar to the effects observed with rimonabant, a known weight loss drug. This property suggests its potential use in developing anti-obesity medications.
- Mood Disorders : Studies have demonstrated that this compound can reverse Δ9-tetrahydrocannabinol-induced immobility in forced swim tests, indicating potential antidepressant-like effects. This positions this compound as a candidate for further exploration in treating mood disorders.
Case Studies and Research Findings
Several studies have provided insights into the applications of this compound:
- Study on Cannabinoid Effects : A study published in Pharmacology Biochemistry and Behavior evaluated the effects of this compound on mice subjected to various behavioral tests. The results indicated that while this compound did not block the effects of cannabinoid agonists, it effectively antagonized their actions in vitro, showcasing its utility in understanding cannabinoid mechanisms .
- Impact on Diet Preferences : Another investigation highlighted how this compound blocked preferences for high-fat diets in rodents, suggesting its role in modifying dietary choices and potentially aiding weight management strategies .
作用机制
The mechanism of action of N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.
相似化合物的比较
Similar Compounds
- N-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzocbenzopyran-1-yl]methyl]methanesulfonamide
- N-{6-[(6aS,10aR)-1-hydroxy-6,6,9-trimethyl-6H,6aH,7H,10H,10aH-benzo[c]isochromen-3-yl]hex-4-yn-1-yl}methanesulfonamide
Uniqueness
N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzocbenzopyran-3-yl]hex-4-ynyl]methanesulfonamide is unique due to its specific structural features, such as the tetrahydrobenzocbenzopyran core and the hex-4-ynyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
生物活性
O-2050 is a synthetic compound primarily recognized for its interaction with the cannabinoid receptor system, particularly the CB1 receptor. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological processes, and relevant case studies.
Overview of this compound
This compound, with the chemical structure defined as a high-affinity cannabinoid CB1 receptor silent antagonist, has been shown to act as a partial agonist in certain contexts. Its primary function is to inhibit forskolin-induced cyclic AMP stimulation, demonstrating an effective concentration (EC50) of 40.4 nM . This compound has garnered attention for its potential therapeutic applications, particularly in modulating appetite and locomotor activity.
- CB1 Receptor Interaction :
- Impact on Food Intake and Locomotion :
- G-Protein Activation Studies :
Case Studies and Experimental Data
A series of studies have explored the biological activity of this compound across different contexts:
Implications for Therapeutic Use
The unique properties of this compound suggest potential therapeutic applications in various domains:
- Obesity Management : By decreasing food intake and stimulating physical activity, this compound may serve as a candidate for obesity treatment.
- Neurological Disorders : Given its interaction with the endocannabinoid system, further research could explore its role in neurological conditions where cannabinoid modulation is beneficial.
常见问题
Basic Research Questions
Q. How should researchers design experiments to evaluate O-2050’s interaction with cannabinoid CB1 receptors?
- Methodological Answer : Use the P-E/I-C-O framework to structure experiments. For example:
- Population (P) : Stable CHO cells expressing human CB1 receptors (in vitro) or MF1 strain mouse tissues (ex vivo) .
- Exposure/Intervention (E/I) : Dose-dependent administration of this compound (e.g., 0.09–1000 nM) alongside controls like CP55,940 or WIN55,212-2 .
- Comparison (C) : Baseline activity (e.g., forskolin-induced cAMP levels) or vehicle controls (DMSO) .
- Outcome (O) : Quantify [35S]GTPγS binding, cAMP inhibition, or attenuation of electrically induced contractions in mouse vas deferens .
- Key Assays : Prioritize [35S]GTPγS binding (for receptor activation) and cyclic AMP assays (for downstream signaling) to capture partial agonist/antagonist duality .
Q. What are the optimal in vitro and ex vivo models for studying this compound’s pharmacological profile?
- Answer :
- In vitro : CHO cells transfected with human CB1 receptors for cAMP assays. These allow precise measurement of dose-response relationships (EC₅₀ = 40.4 nM for this compound vs. 12.2 nM for CP55,940) .
- Ex vivo : Mouse vas deferens preparations to evaluate functional antagonism. This compound’s KB (1.0 ± 0.1 nM) here contrasts with its partial agonist behavior in cAMP assays, highlighting model-dependent effects .
- Data Table :
Assay Type | Key Metric | This compound Value | CP55,940 (Control) |
---|---|---|---|
[35S]GTPγS Binding | Stimulation (%) | 11 ± 3% | 74.4% (EC₅₀ = 12.2 nM) |
cAMP Inhibition | Max Inhibition (Emax) | 37.4% | 74.4% |
Mouse Vas Deferens | KB (nM) | 1.0 ± 0.1 | N/A |
Q. How can researchers formulate hypotheses about this compound’s neutral antagonism versus partial agonism?
- Answer : Use ligand-receptor interaction theories. For example:
- Hypothesis : this compound’s structural motifs (e.g., dimethylheptyl side chain) may cause differential coupling to G-proteins, leading to partial agonism in cAMP assays but neutral antagonism in vas deferens .
- Testing : Compare Schild plot slopes (slope = 0.83 ± 0.18 in vas deferens) to assess competitive antagonism. Deviations from unity suggest non-competitive mechanisms .
Advanced Research Questions
Q. Why does this compound exhibit partial agonist effects in cAMP assays but pure antagonism in mouse vas deferens?
- Answer : Context-dependent receptor signaling. In CHO cells, this compound partially inhibits forskolin-induced cAMP (37.4% Emax), suggesting biased agonism. In vas deferens, it lacks intrinsic efficacy but blocks WIN55,212-2 (KB = 1.0 nM), indicating tissue-specific receptor conformations .
- Methodological Insight : Use functional selectivity assays (e.g., β-arrestin recruitment vs. G-protein activation) to probe biased signaling.
Q. How should researchers address contradictions in this compound’s potency across assays (e.g., KB = 22 nM in GTPγS vs. 1.0 nM in vas deferens)?
- Answer : Apply statistical and pharmacological analysis:
- Statistical : Compare 95% confidence intervals (e.g., this compound’s cAMP EC₅₀ = 40.4 nM [3.7–441 nM]) to assess variability .
- Pharmacological : Consider assay sensitivity differences; GTPγS binding may detect low-efficacy agonism, while vas deferens reflects functional antagonism .
Q. What advanced techniques can resolve this compound’s dual behavior in cannabinoid signaling pathways?
- Answer :
- Molecular Dynamics Simulations : Model this compound-CB1 interactions to predict binding poses affecting efficacy.
- Knockout Models : Use CB1 receptor-deficient tissues to confirm target specificity.
- High-Throughput Screening : Test this compound against orphan GPCRs to rule out off-target effects .
Q. How to design dose-response studies for this compound given its low intrinsic efficacy?
- Answer :
- Range : Test concentrations spanning 0.1–1000 nM to capture partial agonism (e.g., 40.4 nM EC₅₀ in cAMP assays).
- Controls : Include full agonists (CP55,940) and neutral antagonists (rimonabant) to contextualize this compound’s effects .
Q. Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s Schild plot deviations?
- Answer : Use linear regression to calculate Schild plot slopes (e.g., slope = 0.83 ± 0.18). A slope ≠ 1 suggests non-competitive antagonism or allosteric modulation. Report 95% confidence intervals for KB values to quantify uncertainty .
Q. How to interpret this compound’s weak stimulation (11 ± 3%) in [35S]GTPγS binding assays?
- Answer : This suggests minimal G-protein activation compared to Δ9-THC. Use Bayesian analysis to compare agonist efficacy distributions or apply two-state receptor models to explain low intrinsic activity .
Q. Ethical & Reporting Considerations
Q. How to ensure reproducibility in this compound studies given its model-dependent effects?
- Answer :
- Transparency : Disclose all experimental conditions (e.g., cell passage number, buffer composition).
- Data Sharing : Publish raw data (e.g., twitch response changes in vas deferens) in supplementary materials.
- Replication : Validate findings across multiple labs using standardized protocols (e.g., IUPHAR guidelines) .
属性
IUPAC Name |
N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hex-4-ynyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4S/c1-16-10-11-19-18(13-16)22-20(25)14-17(15-21(22)28-23(19,2)3)9-7-5-6-8-12-24-29(4,26)27/h10,14-15,18-19,24-25H,6,8-9,11-13H2,1-4H3/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTGGIYZQHHLGJ-RTBURBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)CC#CCCCNS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030510 | |
Record name | O-2050 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667419-91-2 | |
Record name | O-2050 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。